7-Bromo-3-(difluoromethyl)-1H-indole chemical structure and properties
7-Bromo-3-(difluoromethyl)-1H-indole chemical structure and properties
An In-depth Technical Guide to 7-Bromo-3-(difluoromethyl)-1H-indole: Structure, Synthesis, and Potential Applications
Introduction: A Privileged Scaffold for Modern Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets, making it a focal point for drug discovery efforts.[3][4] The strategic functionalization of the indole ring is a key methodology for modulating the bioactivity, metabolic stability, and pharmacokinetic profile of lead compounds.
This guide focuses on a specific, synthetically valuable derivative: 7-Bromo-3-(difluoromethyl)-1H-indole . This molecule incorporates two critical structural motifs that are highly sought after in modern drug design:
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Bromine Substitution: The introduction of a bromine atom, particularly on the benzene ring portion of the indole, can significantly enhance biological activity. Halogen bonding, increased lipophilicity, and altered metabolic pathways are common consequences of bromination, often leading to improved potency and target residence time.[5]
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Difluoromethyl (CHF₂) Group: The CHF₂ group is a bioisostere of a hydroxyl group or a thiol, but with profoundly different electronic properties. It is highly lipophilic and can act as a hydrogen bond donor. Its strong electron-withdrawing nature can significantly alter the pKa of adjacent functionalities and improve metabolic stability by blocking sites of oxidative metabolism.[6]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing insights into the chemical structure, properties, a plausible synthetic pathway, and the potential applications of 7-Bromo-3-(difluoromethyl)-1H-indole.
Chemical Structure and Physicochemical Properties
While extensive experimental data for this specific compound is not widely reported in the literature, its core properties can be calculated or inferred from its constituent parts and closely related analogues.
Chemical Structure
The molecule consists of a standard 1H-indole core, substituted at the C7 position of the benzene ring with a bromine atom and at the C3 position of the pyrrole ring with a difluoromethyl group.
Figure 1: 2D Chemical Structure of 7-Bromo-3-(difluoromethyl)-1H-indole
Physicochemical Data Summary
The following table summarizes the calculated and predicted physicochemical properties for 7-Bromo-3-(difluoromethyl)-1H-indole.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrF₂N | Calculated |
| Molecular Weight | 246.05 g/mol | Calculated |
| CAS Number | Data not reported | - |
| Appearance | Predicted to be a solid at room temp. | Inferred from analogues |
| Melting Point | Data not reported | - |
| Boiling Point | Data not reported | - |
| XLogP3 | ~3.3 | Inferred from analogue[7] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 (N and F atoms) | Calculated |
Synthesis and Purification
A logical and efficient synthesis of 7-Bromo-3-(difluoromethyl)-1H-indole would involve the direct C3-difluoromethylation of the readily available starting material, 7-Bromo-1H-indole. Radical-mediated difluoromethylation is a well-established methodology for functionalizing electron-rich heterocycles.
Retrosynthetic Analysis and Strategy
The key transformation is the formation of the C3-CHF₂ bond. This can be achieved by reacting 7-Bromo-1H-indole with a suitable source of the difluoromethyl radical (•CHF₂). The choice of reagent and initiation method is critical to ensure regioselectivity at the C3 position, which is the most nucleophilic site of the indole ring.
Causality of Experimental Design: The proposed protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a cost-effective and stable precursor to the •CHF₂ radical. Upon heating in a polar aprotic solvent like DMF, it decarboxylates to generate a difluorocarbene, which can then be trapped to form the necessary radical species for the reaction.
Experimental Protocol: Synthesis
Reaction: 7-Bromo-1H-indole + ClCF₂COONa → 7-Bromo-3-(difluoromethyl)-1H-indole
Materials:
-
7-Bromo-1H-indole (1.0 eq) [CAS: 51417-51-7][8]
-
Sodium chlorodifluoroacetate (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Step-by-Step Methodology:
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Inert Atmosphere: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 7-Bromo-1H-indole (1.0 eq).
-
Rationale: The indole ring is electron-rich and can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere prevents side reactions.
-
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration is typically maintained around 0.1-0.2 M.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the solution.
-
Rationale: A stoichiometric excess of the difluoromethylating agent is used to drive the reaction to completion and account for any potential decomposition.
-
-
Heating and Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Rationale: Thermal energy is required to induce the decarboxylation of the chlorodifluoroacetate salt, initiating the radical chain reaction.
-
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Purification Workflow
The workup and purification are designed to remove the DMF solvent, unreacted starting materials, and inorganic byproducts.
-
Quenching & Extraction: Pour the cooled reaction mixture into a separatory funnel containing water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Rationale: This step partitions the organic product into the ethyl acetate layer, while the water-soluble DMF and salts remain in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution).
-
Rationale: Washing with brine helps to remove residual water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Rationale: This is the critical step to isolate the pure product from any remaining starting material and non-polar byproducts.
-
Spectroscopic Characterization (Predicted)
Definitive assignment of the chemical structure requires spectroscopic analysis. The following are predicted NMR and MS characteristics based on known data for indole and its derivatives.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a characteristic triplet for the proton of the CHF₂ group around 6.5-7.0 ppm, with a large ¹J-H,F coupling constant of approximately 50-55 Hz. The proton at the C2 position should appear as a singlet or a finely split multiplet. The aromatic protons on the benzene ring (H4, H5, H6) will appear in the aromatic region (7.0-7.8 ppm), with splitting patterns influenced by the bromine at C7. The N-H proton will be a broad singlet, typically downfield (>8.0 ppm).
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¹³C NMR: The difluoromethyl carbon (CHF₂) will appear as a triplet due to one-bond C-F coupling. The C3 carbon to which it is attached will also show coupling to the fluorine atoms. The C7 carbon will be shifted downfield due to the attachment of the electronegative bromine atom.
-
¹⁹F NMR: A clean spectrum showing a doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the CHF₂ group.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity. This isotopic signature is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Applications in Drug Discovery
The combination of the indole core, a bromine atom, and a difluoromethyl group creates a molecule with significant potential for further chemical modification and diverse biological applications.
Chemical Reactivity
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N-H Functionalization: The nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the N1 position.
-
Palladium-Catalyzed Cross-Coupling: The C7-Br bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to build molecular complexity.[11]
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Influence of Substituents: The electron-withdrawing CHF₂ group at C3 deactivates the pyrrole ring towards further electrophilic substitution, making reactions at the benzene ring more favorable.
Potential Therapeutic Applications
Indole derivatives are central to many areas of medicine.[2] Brominated indoles, in particular, have shown potent activity as anticancer, anti-inflammatory, and antimicrobial agents.[5] The addition of the CHF₂ group can enhance these properties by improving cell permeability and metabolic resistance.
Potential areas for investigation include:
-
Kinase Inhibitors: Many successful kinase inhibitors for cancer therapy are based on substituted indole scaffolds.[12]
-
Antiviral Agents: The indole nucleus is present in several antiviral drugs.[2]
-
Antimicrobial Agents: Brominated indoles from marine sources have demonstrated significant antibacterial and antifungal properties.[3][5]
Safety and Handling
Disclaimer: The toxicological properties of 7-Bromo-3-(difluoromethyl)-1H-indole have not been thoroughly investigated. The following information is based on data for the closely related starting material, 7-Bromo-1H-indole, and should be treated as a guideline. This chemical should only be handled by trained professionals in a well-ventilated laboratory or chemical fume hood.
| Hazard Information | Precautionary Statements |
| GHS Pictogram: GHS07 (Harmful/Irritant)[13] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Signal Word: Warning | P280: Wear protective gloves/protective clothing/eye protection. |
| Hazard Statements: | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H302: Harmful if swallowed.[13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a chemical fume hood. If not possible, a respirator may be required.
References
- This reference is not available.
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7-bromo-3-(1-fluoroethyl)-1H-indole. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]
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7-Bromo-1H-indole-2,3-dione. (2016). IUCrData. [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023). Molbank. [Link]
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Biomedical Importance of Indoles. (2011). Molecules. [Link]
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7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (2017). Molbank. [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Applied Pharmaceutical Science. [Link]
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1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). International Journal of Molecular Sciences. [Link]
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Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2017). ACS Medicinal Chemistry Letters. [Link]
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NMR STUDIES OF INDOLE. (1988). HETEROCYCLES. [Link]
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Indole. (n.d.). BMRB. Retrieved March 2, 2026, from [Link]
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